reactive blue 231
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15(14-1-3-18-4-2-14)19-20-16(22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKCGGYPMLXZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90317912 | |
| Record name | N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90317912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71458-51-0, 115682-09-2 | |
| Record name | NSC322038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90317912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Reactive Blue 231 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Global Significance and Environmental Footprint of Reactive Dyes in Textile Wastewater
The global market for reactive dyes is substantial and continues to grow, driven by the expanding textile industry. In 2023, the market was valued at approximately USD 4.5 billion and is projected to reach around USD 7.3 billion by 2032. dataintelo.com Another forecast estimates the market will grow from USD 5.66 billion in 2024 to USD 12.32 billion by 2034. marketresearchfuture.com This economic significance is mirrored by a considerable environmental footprint. Reactive dyes are the most commonly used synthetic colorants in the textile sector, favored for their vibrant colors and excellent wash fastness. researchgate.net However, the dyeing process is inefficient, with a significant percentage of the dye not fixing to the fabric and being discharged into wastewater. neptjournal.com
This discharge of untreated or inadequately treated textile effluent is a major source of water pollution. iwaponline.com The presence of these dyes in water bodies is highly visible and can significantly impact the aquatic environment by reducing light penetration, which in turn affects photosynthesis. researchgate.net The complex and stable molecular structure of reactive dyes makes them resistant to degradation, leading to their persistence in the environment. iwaponline.com
Distinctive Characteristics and Research Relevance of Reactive Blue 231 Within the Phthalocyanine Dye Class
Reactive Blue 231 is chemically classified as a copper phthalocyanine (B1677752) dye. worlddyevariety.com Phthalocyanine dyes are known for their brilliant blue and green shades and high stability. However, this stability also contributes to their persistence in the environment. Phthalocyanine dyes are generally considered non-biodegradable under both aerobic and anaerobic conditions. researcherslinks.com
The research relevance of this compound stems from its widespread use and the specific challenges it presents for wastewater treatment. Its complex aromatic structure, containing a copper ion, makes it particularly recalcitrant to conventional treatment methods. The presence of the metal complex can also introduce additional toxicity concerns. researcherslinks.com Therefore, developing effective methods for the decolorization and degradation of this compound is a key area of research in environmental engineering.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 115682-09-2 worlddyevariety.comchemicalbook.com |
| Molecular Structure | Phthalocyanine class worlddyevariety.com |
| Appearance | Blue powder |
| Solubility in water (50 °C) | 50 g/L |
| Application | Primarily used for dyeing cotton and other cellulosic fibers. |
This table is based on available data and may not be exhaustive.
Critical Assessment of Environmental and Human Health Implications Stemming from Reactive Dye Contamination
The release of reactive dyes into the environment has significant implications for both ecosystems and human health. The primary environmental concern is water pollution. The discharge of colored effluents into water bodies can have several detrimental effects:
Reduced Light Penetration: The intense color of the dyes blocks sunlight, inhibiting the photosynthetic activity of aquatic plants and algae, which form the base of the aquatic food chain. researchgate.net
Oxygen Depletion: The degradation of dyes and other organic compounds in the wastewater consumes dissolved oxygen, which can lead to hypoxic conditions harmful to aquatic life. researchgate.net
Toxicity: Some reactive dyes and their breakdown products can be toxic to aquatic organisms. iwaponline.com The presence of heavy metals, such as copper in the case of Reactive Blue 231, can also contribute to toxicity. researcherslinks.com
From a human health perspective, exposure to reactive dyes, particularly for workers in the textile industry, can pose risks. While many reactive dyes are not considered genotoxic, they can cause cytotoxicity. ecotoxbrasil.org.brecotoxbrasil.org.brresearchgate.net Some studies have shown that certain reactive dyes can cause skin irritation and allergic reactions upon direct contact. researchgate.net Furthermore, the breakdown of some dyes can lead to the formation of carcinogenic aromatic amines. iwaponline.com
Current State and Future Trajectories of Academic Research on Reactive Blue 231 Remediation
Investigation of Advanced Synthetic Pathways for this compound Analogues
The conventional synthesis of this compound is a multi-step process that begins with the large, planar copper phthalocyanine molecule. wikipedia.orgamericanelements.com This core structure is responsible for the dye's characteristic bright blue color and lightfastness. wikipedia.org The manufacturing process involves several key chemical transformations to attach the reactive and solubilizing groups to this chromophore.
The established production method for this compound proceeds as follows:
Chlorosulfonation : Copper phthalocyanine is treated with chlorosulfonic acid. fishersci.iefishersci.canih.gov This step introduces sulfonyl chloride groups onto the phthalocyanine ring, which are essential for subsequent reactions.
Ammonolysis and Condensation : The resulting intermediate undergoes ammonolysis, followed by condensation with N-acetylethylenediamine. fishersci.iesigmaaldrich.comtcichemicals.com
Hydrolysis and Second Condensation : After a hydrolysis step, the molecule is reacted with 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate. fishersci.ienih.gov This introduces the precursor to the vinyl sulfone reactive group.
Third Condensation : The final step involves a reaction with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which adds the second reactive group, a monochlorotriazine moiety. fishersci.iewikipedia.orgfishersci.pt The product is then isolated through salting-out. fishersci.ie
The investigation into advanced synthetic pathways for analogues of this compound aims to modify its properties, such as fixation efficiency, color shade, and fastness. These strategies often focus on creating bifunctional or polyfunctional dyes with varied reactive groups. The development of analogues allows for the exploration of structure-activity relationships (SAR) to optimize dye performance.
Table 1: Investigational Synthetic Strategies for Reactive Dye Analogues
| Synthetic Strategy | Description | Potential Application to this compound |
|---|---|---|
| Modification of Reactive Groups | Involves replacing or adding different reactive moieties to the dye structure. This can include using alternative triazine derivatives (e.g., dichlorotriazine) or other vinyl sulfone precursors to alter reactivity and required application conditions. pezetech.comtextilementor.com | Synthesizing analogues with two vinyl sulfone groups (homo-bifunctional) or a combination of a vinyl sulfone and a different halo-triazine group to fine-tune fixation rates and alkali requirements. |
| Alteration of the Bridging Group | The linker connecting the reactive group to the chromophore can be modified. Changes in the length or chemical nature of the bridge can influence the dye's substantivity and the accessibility of the reactive group to the fiber. | Introducing more flexible or more rigid bridging units between the phthalocyanine core and the triazine/vinyl sulfone groups to optimize the dye-fiber reaction. |
| Chromophore Derivatization | Involves chemical modification of the copper phthalocyanine core itself, for instance, by introducing different substituents onto the aromatic rings. | Creating analogues with altered shades (e.g., shifting towards a greener or redder blue) or improved light fastness by adding electron-donating or withdrawing groups to the phthalocyanine structure. |
| Collective/Divergent Synthesis | This approach aims to create a library of related compounds from a common intermediate. By branching off a central synthetic pathway, multiple analogues can be generated efficiently for SAR studies. | From a key intermediate, such as the chlorosulfonated copper phthalocyanine, different reaction pathways could be employed to attach a wide variety of reactive and non-reactive functional groups, creating a diverse set of analogues for performance testing. |
Elucidation of Molecular Structure-Reactivity Relationships in this compound
The performance of this compound as a textile dye is a direct consequence of the functions of its distinct molecular components. Its structure is a sophisticated assembly of a chromophore, reactive "hooks," and solubilizing groups, each playing a critical role in the dyeing process. This compound is classified as a bifunctional reactive dye because it contains two different types of reactive groups: a vinyl sulfone (VS) group and a monochlorotriazine (MCT) group. textilementor.comresearchgate.netasianpubs.org
The key structure-function correlations are:
Copper Phthalocyanine Chromophore : This large, planar macrocyclic molecule is the source of the dye's brilliant, stable blue color. wikipedia.org Its structure is highly resistant to degradation by light, which contributes to the excellent lightfastness of the dyed fabric. Its planarity also promotes substantivity, a non-covalent affinity for the linear cellulose (B213188) polymer, which helps concentrate the dye on the fiber surface before the covalent reaction occurs.
Vinyl Sulfone (VS) Group : This group is typically present in its more stable precursor form, 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate, often called p-base. fishersci.ienih.gov Under the alkaline conditions of the dyeing process (pH 10-12), this precursor undergoes an elimination reaction to form the highly reactive vinyl sulfone moiety (Dye-SO₂-CH=CH₂). textilementor.comresearchgate.net The strong electron-withdrawing effect of the sulfone group makes the terminal vinyl carbon susceptible to nucleophilic attack by the ionized hydroxyl groups of cellulose. asianpubs.org
Monochlorotriazine (MCT) Group : Derived from cyanuric chloride, the triazine ring is an electron-deficient heterocycle. wikipedia.orgontosight.ai The presence of a chlorine atom makes it susceptible to nucleophilic aromatic substitution. textilementor.com This group has a moderate level of reactivity, requiring specific temperature and pH conditions to react efficiently with cellulose.
Sulfonate Groups (–SO₃H) : These groups are introduced during the synthesis (e.g., via chlorosulfonation) and are crucial for ensuring the dye's solubility in water. fishersci.ie Adequate water solubility is essential for the dye to be evenly dispersed in the dyebath and to diffuse to the fiber surface.
Table 2: Molecular Components and Their Function in this compound
| Molecular Moiety | Chemical Structure/Type | Primary Function |
|---|---|---|
| Chromophore | Copper Phthalocyanine | Provides brilliant blue color and high lightfastness. wikipedia.org |
| Reactive Group 1 | Vinyl Sulfone (from p-base precursor) | Forms covalent ether bond with cellulose via nucleophilic addition under high pH. researchgate.netasianpubs.org |
| Reactive Group 2 | Monochlorotriazine | Forms covalent ether bond with cellulose via nucleophilic substitution. textilementor.com |
| Solubilizing Groups | Sulfonate (–SO₃⁻) | Imparts water solubility, enabling even application in the dyebath. fishersci.ie |
Covalent Fixation Mechanisms of this compound on Cellulosic Substrates
The defining characteristic of reactive dyes is their ability to form stable, covalent bonds with the substrate, resulting in excellent wash fastness. textilementor.com For this compound, this fixation on cellulosic fibers like cotton involves two distinct chemical reactions, corresponding to its two reactive groups. The entire process is conducted in an aqueous, alkaline environment.
First, the cellulosic substrate must be activated. The addition of an alkali, such as sodium carbonate or sodium hydroxide, raises the pH of the dyebath. wikipedia.orgamericanelements.comnih.gov This causes the deprotonation of the hydroxyl groups (–OH) on the glucose units of the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell–O⁻). asianpubs.org
Once the fiber is activated, the dye molecules at the fiber surface can undergo covalent bonding through two primary mechanisms:
Nucleophilic Addition (Vinyl Sulfone Group) : The vinyl sulfone group, formed in situ under alkaline conditions, serves as an electrophile. A cellulosate anion from the fiber acts as a nucleophile, attacking the terminal carbon atom of the vinyl double bond. This Michael-type addition reaction results in the formation of a highly stable ether linkage between the dye and the cellulose fiber. researchgate.netasianpubs.org A competing, undesirable reaction is the hydrolysis of the vinyl sulfone group with hydroxide ions (OH⁻) from the water, which deactivates the dye. asianpubs.org
Nucleophilic Aromatic Substitution (Monochlorotriazine Group) : The carbon atom attached to the chlorine on the triazine ring is electrophilic. The cellulosate anion attacks this carbon, displacing the chloride ion (Cl⁻) in a nucleophilic aromatic substitution reaction. textilementor.com This also forms a stable ether bond, permanently fixing the dye to the fiber. Similar to the VS group, the MCT group can also react with hydroxide ions, leading to an inactive, hydrolyzed dye that cannot bond with the fiber.
Table 3: Comparison of Fixation Mechanisms in this compound
| Feature | Vinyl Sulfone (VS) Mechanism | Monochlorotriazine (MCT) Mechanism |
|---|---|---|
| Reaction Type | Nucleophilic Addition (Michael Addition) researchgate.net | Nucleophilic Aromatic Substitution textilementor.com |
| Cellulose Role | Nucleophile (Cell–O⁻ attacks C=C bond) | Nucleophile (Cell–O⁻ attacks C-Cl bond) |
| Leaving Group | None (protonation from water follows) | Chloride ion (Cl⁻) |
| Bond Formed | Stable Ether Linkage (Dye-SO₂-CH₂-CH₂-O-Cellulose) | Stable Ether Linkage (Dye-Triazine-O-Cellulose) |
| Primary Competing Reaction | Reaction with OH⁻ (Hydrolysis) asianpubs.org | Reaction with OH⁻ (Hydrolysis) |
Comprehensive Analysis of Environmental Persistence and Distribution Mechanisms of this compound
Reactive dyes, including phthalocyanine dyes like this compound, are designed for high stability and covalent bonding to fibers, which inadvertently contributes to their environmental persistence. A key factor in their distribution is their high water solubility; this compound has a reported solubility of 50 g/L in water at 50°C, facilitating its dispersal in aquatic ecosystems following discharge from textile wastewater streams .
The primary mechanisms governing the fate of reactive dyes in the environment are hydrolysis and biodegradation.
Hydrolysis: During the dyeing process, a significant portion of the reactive dye undergoes hydrolysis, reacting with water molecules instead of the textile fiber. This hydrolyzed form of the dye is inactive and cannot form a covalent bond with the fabric, leading to its release in the effluent irjet.nettextileapex.com. The rate of hydrolysis is highly dependent on pH and temperature, with alkaline conditions typical of reactive dyeing processes accelerating this reaction researchgate.net. This process is a major contributor to the dye's presence in industrial wastewater.
Biodegradation: The complex aromatic structure of reactive dyes makes them generally resistant to aerobic biodegradation in conventional wastewater treatment plants iwaponline.com. However, under anaerobic (oxygen-free) conditions, some microorganisms can cleave the chromophore, leading to decolorization. Subsequent aerobic treatment may be required to degrade the resulting aromatic amines, which can themselves be hazardous researchgate.net. Various microbial species, including bacteria, fungi, and algae, have been shown to decolorize and degrade different types of reactive dyes through enzymatic action ijcmas.comnih.gov.
Other Mechanisms: Photodegradation (breakdown by light) and adsorption to sediment or sludge are other potential, though less dominant, pathways for the removal of reactive dyes from the water column iwaponline.com.
Due to the lack of specific studies on this compound, its precise half-life and transformation products in various environmental compartments remain uncharacterized.
Ecotoxicological Profiling in Aquatic and Terrestrial Ecosystems
The release of reactive dyes into the environment poses ecotoxicological risks. The intense color of the dyes can significantly reduce light penetration in water bodies, inhibiting photosynthesis in aquatic plants and algae, which disrupts the entire food web iwaponline.com. Furthermore, the degradation of these dyes can consume large amounts of dissolved oxygen, leading to hypoxic conditions that are detrimental to fish and other aquatic organisms umsha.ac.ir.
Assessment of Impact on Microbial Community Structure and Function
The introduction of reactive dyes into ecosystems can disrupt the natural microbial communities. While some specialized microorganisms can degrade these dyes, high concentrations can be toxic, inhibiting the growth and metabolic activity of other beneficial microbes responsible for nutrient cycling iwaponline.com. Studies on other reactive dyes have shown that bacterial consortia can adapt to decolorize and biodegrade the compounds, suggesting that the impact on microbial communities can be complex, involving both inhibition and adaptation semanticscholar.org. No specific research detailing the effect of this compound on microbial community structure and function has been identified.
Studies on Bioaccumulation and Trophic Transfer Potential
The potential for a chemical to bioaccumulate, or build up in the tissues of an organism, is a significant environmental concern. For reactive dyes, this potential is generally considered to be low due to their high water solubility and relatively large molecular size, which hinders passage across biological membranes. However, some studies on other reactive dyes have noted that long-term persistence could lead to bioaccumulation iwaponline.com. Research on certain cyanobacteria has demonstrated the ability to bioaccumulate some reactive dyes from water researchgate.net. There is currently no available data on the specific bioaccumulation or trophic transfer potential of this compound.
Mammalian and Human Health Hazard Evaluation
Human exposure to reactive dyes can occur through dermal contact with textiles or ingestion of contaminated water. The evaluation of their potential hazard to human health is crucial.
In Vitro Cytotoxicity Investigations Using Organ-Specific Cell Lines (e.g., keratinocytes, hepatocytes)
While no studies were found that specifically tested the cytotoxicity of this compound, research on other reactive dyes provides valuable insight. A comprehensive study evaluated several reactive dyes, including the structurally related Reactive Blue 2, on immortalized human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines ecotoxbrasil.org.brecotoxbrasil.org.brresearchgate.net. The findings indicated that some reactive dyes induced concentration-dependent cytotoxicity, with the skin-derived HaCaT cells showing greater sensitivity than the liver-derived HepaRG cells ecotoxbrasil.org.brresearchgate.net. Another study on an unspecified monochlorotriazinyl reactive blue dye reported cytotoxic effects on HaCaT cells scispace.com. These results suggest that direct skin contact is a relevant route of exposure and that dyes of this class have the potential to cause cell damage.
Table 1: Example Cytotoxicity Data for a Monochlorotriazinyl Reactive Blue Dye (Not RB 231) on HaCaT Cells This data is from a study on a different reactive blue dye and is presented for illustrative purposes only.
| Parameter | Value (µg/mL) |
| IC50 (Concentration for 50% inhibition) | 278 |
| IC20 (Concentration for 20% inhibition) | 112 |
| Source: Based on data from a study on monochlorotriazinyl dyes scispace.com. |
Genotoxicity and Mutagenicity Assessments (e.g., Ames Test, Micronucleus Assay)
Genotoxicity assessments determine a chemical's potential to damage genetic material (DNA). Standard tests include the Ames test, which screens for mutagenicity in bacteria, and the micronucleus assay, which detects chromosomal damage in mammalian cells.
No genotoxicity or mutagenicity data for this compound was found in the reviewed literature. However, studies on other reactive blue dyes have yielded mixed results.
Ames Test: Reactive Blue 19 was reported to be weakly mutagenic in the Ames test only after metabolic activation (in the presence of S9 enzymes), suggesting that its metabolic byproducts may be of concern researchgate.net. Treatment of RB 19 has been shown to reduce this mutagenicity researchgate.net.
Micronucleus Assay: A study on several reactive dyes, including Reactive Blue 2, found no evidence of genotoxicity in an in vitro micronucleus test using both HaCaT and HepaRG cells ecotoxbrasil.org.brresearchgate.net. Conversely, studies using the Allium cepa (onion root tip) test, a plant-based system for detecting chromosomal aberrations, found that Reactive Blue 19 and Reactive Black 5 were genotoxic, inducing micronuclei and other chromosomal abnormalities cumhuriyet.edu.trresearchgate.net.
These varied findings across different reactive dyes and testing systems highlight the difficulty in extrapolating results and underscore the need for specific testing of this compound to accurately assess its genotoxic potential.
Table 2: Summary of Genotoxicity Findings for Other Reactive Blue Dyes (Not RB 231) This table summarizes findings for other dyes to provide context on the potential hazards within this chemical class.
| Dye | Test System | Cell Type | Result |
| Reactive Blue 2 | Micronucleus Assay | HaCaT, HepaRG | Negative ecotoxbrasil.org.brresearchgate.net |
| Reactive Blue 2 | Bacterial Assay | E. Coli | Negative nih.gov |
| Reactive Blue 19 | Ames Test | S. typhimurium | Weakly Positive (with S9) researchgate.net |
| Reactive Blue 19 | Comet Assay | Human Fibroblasts | Negative researchgate.net |
| Reactive Blue 19 | Allium cepa Test | Onion Root Tip | Positive cumhuriyet.edu.trresearchgate.net |
Determination of Phytotoxicity for Agricultural and Natural Systems
The assessment of phytotoxicity, the adverse effect of a substance on plant life, is a critical component of the environmental risk assessment for synthetic dyes like this compound. While direct and comprehensive studies detailing the phytotoxic effects of this compound on specific agricultural and natural plant species are limited in publicly available literature, research on closely related dyes within the phthalocyanine class provides significant insight into its potential environmental impact.
Phthalocyanine dyes are known for their complex and stable molecular structures, which can lead to persistence in the environment and potential harm to flora. uminho.pt The presence of such dyes in water can inhibit the penetration of sunlight, thereby disrupting the photosynthetic processes of aquatic plants. sciepub.com
A study on the effects of a Reactive Phthalocyanine Blue (RPB) dye on the common bean plant (Phaseolus vulgaris L.) revealed distinct toxic effects. In this research, bean plants were exposed to various concentrations of the dye, leading to measurable physiological and biochemical stress. At higher concentrations (439 mg/L), a noticeable depression in plant development was observed. researchgate.net The study analyzed several key indicators of plant health, which demonstrated significant changes in response to dye exposure, indicating that dyes of this class can be phytotoxic. researchgate.net
The findings from this study on a representative phthalocyanine dye are summarized below:
| Parameter | Observed Effect on Phaseolus vulgaris L. | Significance |
| Peroxidase Activity | Significant decrease compared to the control group at most concentrations. | Indicates an alteration in the plant's enzymatic antioxidant defense system in response to chemical stress. researchgate.net |
| Malondialdehyde (MDA) Content | Generally lower content in application groups, except for a notable increase at 439 mg/L. | MDA is an indicator of lipid peroxidation and oxidative stress. The variable response suggests a complex dose-dependent effect on cell membrane integrity. researchgate.net |
| Total Chlorophyll Content | Increased in all application groups except for one concentration (338 mg/L). | Changes in chlorophyll can affect photosynthetic capacity. An increase might be a compensatory response to stress, though it can also be a symptom of toxicity. researchgate.net |
| Plant Development | Depression in growth and development observed at an application concentration of 439 mg/L. | A direct indicator of phytotoxicity, showing that the dye can inhibit normal plant growth. researchgate.net |
Furthermore, studies on other reactive dyes confirm the potential for phytotoxicity. For instance, the degradation products of Reactive Blue 21, another phthalocyanine dye, showed increased toxicity towards lettuce seeds. uminho.pt Similarly, the presence of Reactive Navy Blue 250 inhibited the germination of morning glory (Ipomoea aquatica) seeds. eeer.org These findings collectively suggest that this compound, as a member of the reactive phthalocyanine dye class, likely poses a risk of phytotoxicity to both agricultural crops and natural plant ecosystems.
Identification and Toxicity Assessment of Degradation Byproducts of this compound
This compound is a copper phthalocyanine-based dye. Its synthesis involves raw materials such as copper phthalocyanine, chlorosulfonic acid, acetylethylenediamine, cyanuric chloride, and p-(2-sulfate ethyl sulfone group) aniline. The complex structure resulting from these precursors suggests that its breakdown could release a variety of smaller, potentially hazardous, organic molecules.
General degradation pathways for reactive dyes can involve the breakdown of the chromophore, which is the part of the molecule responsible for its color. uminho.pt For many synthetic dyes, this process can generate intermediate metabolites like aromatic amines, which are often more toxic and potentially carcinogenic than the parent dye molecule. sciepub.com
Research on the enzymatic degradation of Reactive Blue 21, a structurally similar copper phthalocyanine dye, provides critical insights. Analysis using high-performance liquid chromatography–mass spectrometry (LC–ESI/MS) confirmed that the decolorization process was due to the breaking up of the dye's chromatogenous system. uminho.pt A crucial finding from this study was that the resulting degradation products exhibited increased toxicity. The phytotoxicity test on lettuce seeds showed that the solution was more toxic after enzymatic treatment than before. This increased toxicity could be attributed to two main factors:
Formation of more toxic organic metabolites during the breakdown of the complex phthalocyanine structure. uminho.pt
Release of free Copper (Cu²⁺) ions from the dye complex, as copper can be toxic to many organisms at certain concentrations. uminho.pt
Given the chemical nature of this compound, its degradation can be expected to follow a similar pattern, posing a risk of generating byproducts with higher toxicity than the original compound.
The table below summarizes the potential degradation byproducts and the associated toxicological concerns based on the structure of this compound and data from analogous compounds.
| Potential Byproduct Class | Origin in this compound Structure | Observed/Potential Toxicity |
| Phthalocyanine-derived fragments | Breakdown of the central chromophore ring. | The specific toxicity of these fragments is not well-documented, but their formation is linked to the loss of color. uminho.pt |
| Substituted Aromatic Amines (e.g., aniline derivatives) | Cleavage of bonds linked to the p-(2-sulfate ethyl sulfone group) aniline precursor. | Aromatic amines are a class of compounds known for their potential toxicity, mutagenicity, and carcinogenicity. sciepub.com |
| Triazine Derivatives | Breakdown of the cyanuric chloride-based reactive group. | Triazine compounds are used as herbicides and can have varying levels of toxicity to non-target plants and aquatic life. |
| Free Copper Ions (Cu²⁺) | Release from the central metal-complex of the phthalocyanine structure. | Can be toxic to aquatic organisms and plants, and may inhibit microbial activity in wastewater treatment systems. uminho.pt |
| Sulfates | Release from sulfone and sulfate groups in the molecule. | Sulfate is a common component in natural waters and is an essential nutrient, but high concentrations from industrial discharge can impact water quality. chemicalbook.com |
Adsorption Technologies for Efficient Decolorization and Pollutant Abatement
Adsorption is recognized as a highly effective, cost-efficient, and versatile method for removing dyes from wastewater. srce.hrnih.gov The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption is contingent upon the physicochemical properties of both the adsorbent and the adsorbate, as well as operational conditions. nih.gov
The quest for effective and economical adsorbents has led to the investigation of a wide array of materials, from natural and waste-derived sources to sophisticated engineered nanomaterials.
Agricultural and industrial byproducts represent a low-cost, renewable, and readily available source for adsorbent preparation. Materials such as activated carbon derived from agricultural waste, fruit peels, and other biomass have demonstrated significant potential for dye removal. For instance, studies on various reactive dyes have shown that adsorbents like immobilized Canna indica beads and charcoal from Mahagoni wood and bark can effectively remove color from aqueous solutions. researchgate.netut.ac.ir The efficacy of these materials stems from their porous structure and the presence of surface functional groups that can bind with dye molecules.
Table 1: Examples of Bio-Sourced Adsorbents for Reactive Dye Removal
| Adsorbent Material | Source/Type | Target Dye | Maximum Adsorption Capacity (mg/g) |
|---|---|---|---|
| Immobilized Canna indica Beads | Plant Biomass | Reactive Blue Dye (unspecified) | 70.49 |
| Mahagoni Bark Charcoal (MBC) | Wood Waste | Reactive Red 120 | 5.40 |
| Powdered Activated Carbon (PAC) | Commercial | Reactive Blue 19 | Data Not Specified |
| Chitosan–Biochar Hydrogel Beads | Biopolymer/Biomass | Reactive Brilliant Blue KN-R | 140.74 |
Advances in materials science have introduced engineered nanomaterials as highly efficient adsorbents. Their high surface-area-to-volume ratio and tunable surface chemistry offer superior adsorption capacities. deswater.com Nanomaterials such as zinc oxide nanoparticles (ZnONPs), iron oxide nanoparticles, and various nanocomposites have been successfully employed for the removal of reactive dyes like Reactive Blue 25 and Reactive Blue 49. nih.govpnu.ac.irrsc.org Hybrid composites, which combine the properties of different materials (e.g., chitosan-biochar beads), can exhibit enhanced adsorption capabilities and easier separation from treated water. mdpi.com
Table 2: Engineered Adsorbents for Reactive Dye Removal
| Adsorbent Material | Type | Target Dye | Maximum Adsorption Capacity (mg/g) |
|---|---|---|---|
| Zinc Oxide Nanoparticles (ZnONPs) | Nanomaterial | Reactive Blue 25 | 34.36 |
| Zinc Oxide Nanoparticles (ZnONPs) | Nanomaterial | Reactive Blue 49 | 34.60 |
| Modified Kaolin | Clay Composite | Reactive Blue 21 | Data Not Specified |
| Barona Marble Waste Nanocomposite | Waste-derived Nanocomposite | Reactive Red 120 | Data Not Specified |
Adsorption isotherm models are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase at a constant temperature. mocedes.orgmdpi.com These models provide insight into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent.
Langmuir Model : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. neptjournal.com It is often indicative of chemisorption.
Freundlich Model : This empirical model describes multilayer adsorption on a heterogeneous surface and is not restricted to the formation of a monolayer. neptjournal.com
Temkin Model : This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.
Studies on various reactive dyes have shown that their adsorption behavior can be well-described by these models. For example, the adsorption of Reactive Blue 19 on powdered activated carbon was best suited to the Langmuir isotherm, while the removal of Reactive Blue dyes using immobilized Canna indica beads also fit the Langmuir model well. researchgate.netneptjournal.com
Table 3: Adsorption Isotherm Model Parameters for Various Reactive Dyes
| Adsorbent | Target Dye | Best Fit Isotherm Model | Key Parameters |
|---|---|---|---|
| Immobilized Canna indica Beads | Reactive Blue Dye | Langmuir | q_max = 70.49 mg/g |
| Powdered Activated Carbon (PAC) | Reactive Blue 19 | Langmuir | Parameters not specified |
| Zinc Oxide Nanoparticles (ZnONPs) | Reactive Blue 49 | Langmuir | q_max = 34.60 mg/g |
| Mahagoni Bark Charcoal (MBC) | Reactive Red 120 | Freundlich | Parameters not specified |
Adsorption kinetics describe the rate of adsorbate uptake and provide information about the mechanism of adsorption. researchgate.net Understanding the kinetics is essential for designing efficient batch or continuous adsorption systems.
Pseudo-First-Order Model : This model suggests that the rate of adsorption is proportional to the number of unoccupied sites.
Pseudo-Second-Order Model : This model assumes that the rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net Many studies on reactive dyes have found that the pseudo-second-order model provides the best fit for the experimental data, indicating that chemisorption is often the dominant mechanism. researchgate.netpnu.ac.irneptjournal.comresearchgate.net
Intraparticle Diffusion Model : This model is used to identify the diffusion mechanism. If the plot passes through the origin, then intraparticle diffusion is the sole rate-limiting step. Otherwise, it suggests that both surface adsorption and intraparticle diffusion are involved. mdpi.com
For instance, the adsorption of Reactive Blue 19 onto powdered activated carbon and other reactive dyes onto various adsorbents has been shown to be well-represented by the pseudo-second-order kinetic model. researchgate.netpnu.ac.irneptjournal.comirost.ir
Table 4: Kinetic Model Fitting for Reactive Dye Adsorption
| Adsorbent | Target Dye | Best Fit Kinetic Model | Correlation Coefficient (R²) |
|---|---|---|---|
| Immobilized Canna indica Beads | Reactive Blue Dye | Pseudo-Second-Order | Ideal Match Reported |
| Powdered Activated Carbon (PAC) | Reactive Blue 19 | Pseudo-Second-Order | Data Not Specified |
| Zinc Oxide Nanoparticles (ZnONPs) | Reactive Blue 25 & 49 | Pseudo-Second-Order | Data Not Specified |
| Modified Kaolin | Reactive Blue 21 | Pseudo-Second-Order | Data Not Specified |
The efficiency of the adsorption process is highly dependent on several operational parameters. nih.govchemrevlett.com Optimizing these parameters is crucial for maximizing dye removal.
pH : The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecules. For anionic reactive dyes, a lower pH is generally favorable as it leads to a more positively charged adsorbent surface, enhancing electrostatic attraction. Studies on various reactive blue dyes have found optimal removal at acidic pH values, often around 2.0 to 3.0. mdpi.comneptjournal.com
Contact Time : The time required to reach adsorption equilibrium is a critical parameter. Initially, the rate of adsorption is rapid due to the availability of active sites, and it gradually decreases as the sites become saturated. srce.hr Equilibrium times can vary from minutes to several hours depending on the adsorbent and system conditions. nih.govresearchgate.net
Adsorbent Dosage : An increase in adsorbent dosage generally leads to a higher percentage of dye removal due to the greater availability of surface area and active sites. ut.ac.irfrontiersin.org However, the amount of dye adsorbed per unit mass of adsorbent may decrease.
Temperature : Temperature can influence the adsorption process by affecting the solubility and diffusion rate of the dye molecules. The process can be either endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature). scielo.br
For example, the optimal conditions for the removal of a reactive blue dye with immobilized Canna indica beads were found to be a pH of 7, a temperature of 303 K, and a contact time of 60 minutes. researchgate.net For Reactive Blue 19 removal by powdered activated carbon, the effective pH was found to be 2. neptjournal.com
After a thorough search for scientific literature and research data, it has been determined that there is insufficient specific information available on the chemical compound "this compound" to generate the detailed article as requested in your outline.
The explicit instructions require thorough, informative, and scientifically accurate content, including detailed research findings and data tables, focusing solely on this compound and its degradation through various Advanced Oxidation Processes (AOPs).
The available research extensively covers AOPs for other reactive dyes, such as Reactive Blue 19, Reactive Black 5, and others. However, specific studies detailing the application of Fenton, photo-Fenton, photocatalysis, electrochemical oxidation, or ozonation for the degradation of this compound, including reaction kinetics, degradation efficiency, and transformation pathways, could not be located.
To adhere to the strict constraints of your request—specifically, to focus solely on this compound and not introduce information from other compounds—it is not possible to create the scientifically accurate and detailed article you have outlined. Generating content would require extrapolating from other dyes, which would violate the core instructions of the prompt.
Development and Characterization of Novel Adsorbent Materials
Bioremediation and Enzymatic Approaches for Sustainable this compound Treatment
Bioremediation has emerged as an increasingly popular and sustainable technique for treating textile wastewater containing synthetic dyes like this compound. tandfonline.comresearchgate.net This approach utilizes the metabolic potential of microorganisms and their enzymes to decolorize and degrade these complex, often carcinogenic and mutagenic, pollutants into simpler, less toxic compounds. tandfonline.comresearchgate.netresearchgate.net
Isolation and Characterization of this compound Degrading Microbial Strains (e.g., bacteria, fungi, algae)
A crucial first step in developing effective bioremediation strategies is the isolation and identification of microbial strains capable of breaking down the target dye. Researchers have successfully isolated various microorganisms from dye-contaminated industrial sites, as these environments foster the evolution of microbes adapted to survive and utilize dyes as a nutrient source. researchgate.net
Bacteria: Diverse bacterial species have demonstrated significant potential for degrading reactive dyes. Genera such as Bacillus, Pseudomonas, Escherichia, and Enterobacter are frequently cited for their decolorizing capabilities. ijcmas.comjabonline.inresearchgate.net For instance, studies have shown that Bacillus megaterium can effectively decolorize various reactive dyes, while Bacillus velezensis possesses azoreductase enzymes capable of breaking down different azo dye structures. scione.com Other identified bacteria effective against reactive dyes include Pseudomonas luteola and Citrobacter sp. ijcmas.com The primary mechanism involves the enzymatic cleavage of the dye's chromophoric azo bonds. nih.gov
Fungi: White-rot fungi, belonging to the Basidiomycetes group, are particularly effective in degrading a wide spectrum of dyes, including reactive dyes. ijcmas.com Their efficacy stems from the secretion of potent, non-specific extracellular ligninolytic enzymes. ijcmas.com Fungi such as Aspergillus niger have been shown to completely decolorize model direct dyes, indicating their potential for treating reactive dye effluents. researchgate.net
Algae: While less commonly studied than bacteria and fungi for dye degradation, certain species of algae have also been identified as capable of decolorizing dye solutions. ijcmas.com Organisms like Synechocystis sp. and Phormidium sp. have been reported to decolorize reactive dyes, suggesting another avenue for bioremediation. ijcmas.com
Elucidation of Enzymatic Decolorization and Biodegradation Pathways (e.g., azo-reductases, peroxidases, laccases)
The biological breakdown of this compound and other azo dyes is a multi-step process mediated by several key enzymes. The decolorization and subsequent degradation pathway often involves a synergistic action of different enzyme systems, frequently under sequential anaerobic and aerobic conditions. researchgate.net
Azo-reductases: These are the primary enzymes responsible for the initial decolorization step. researchgate.netjuniperpublishers.com Under anaerobic or anoxic conditions, azoreductases catalyze the reductive cleavage of the nitrogen-nitrogen double bonds (-N=N-) that form the chromophore of azo dyes. nih.govresearchgate.netjuniperpublishers.com This reaction breaks the dye molecule into smaller, colorless, but potentially hazardous, aromatic amines. researchgate.netnih.gov This process requires electron donors like NADH or NADPH. juniperpublishers.com
Laccases and Peroxidases: Following the initial azo bond cleavage, the resulting aromatic amines are further degraded by oxidative enzymes, typically under aerobic conditions. researchgate.net Ligninolytic enzymes such as laccases, lignin peroxidases (LiP), and manganese peroxidases (MnP) are crucial in this stage. researchgate.netresearchgate.net These enzymes are highly effective in oxidizing a wide range of phenolic and non-phenolic aromatic compounds, leading to their mineralization. nih.gov For example, laccase activity has been noted under both anoxic and aerobic conditions, while enzymes like polyphenol oxidase and tyrosinase are activated under aerobic conditions to continue the degradation process. researchgate.net Horseradish peroxidase (HRP), in the presence of hydrogen peroxide, has also proven effective in cleaving and degrading aromatic azo compounds. citius.technology
Design and Performance Evaluation of Immobilized Cell and Enzyme Bioreactors
To apply microbial degradation on an industrial scale, bioreactors are essential. tandfonline.com The use of immobilized cells or enzymes in bioreactors offers several advantages over free-cell systems, including higher microbial population density, protection against toxic substances, and easier separation of biomass from the treated effluent.
Various bioreactor configurations have been successfully employed for dye wastewater treatment:
Membrane Bioreactors (MBRs): MBRs combine biological treatment with membrane filtration, offering high efficiency, process stability, and a small footprint. mdpi.com An enhanced MBR (eMBR) system demonstrated high removal rates for chemical oxygen demand (COD) (81.8%) and color (96%). mdpi.com
Moving Bed Biofilm Reactors (MBBRs): In MBBRs, microorganisms grow as a biofilm on small carrier elements that are kept in constant motion within the reactor. nih.gov A study using Bacillus sp. immobilized on polyurethane foam-polypropylene carriers in an MBBR achieved a maximum color removal efficiency of 95.7% for Congo red dye. nih.gov
Packed Bed and Fixed Bed Bioreactors: These reactors contain a static bed of packing material to which microorganisms are attached. They have been used for the continuous decolorization of azo dyes, achieving high removal efficiencies. sciepub.com
Enzymatic Membrane Reactors: These systems utilize isolated enzymes, such as manganese peroxidase, for continuous dye decolorization. One study reported over 90% decolorization efficiency at a high dye loading rate using this configuration. sciepub.com
The performance of these bioreactors is evaluated based on key parameters like color removal efficiency, COD reduction, and the elimination capacity of the dye. nih.gov
Optimization of Bioremediation Conditions for this compound Decolorization and Detoxification (e.g., pH, temperature, nutrient availability)
The efficiency of microbial decolorization is significantly influenced by physicochemical parameters. Optimizing these conditions is critical for maximizing the performance of bioremediation processes. jmbfs.org
pH: The pH of the effluent plays a pivotal role, as it affects the activity of degradative enzymes and the transport of dye molecules across the cell membrane. jmbfs.orgthescipub.com Most bacterial degradation processes for reactive dyes show optimal performance in a pH range of 6.0 to 8.0. jmbfs.orgresearchgate.net For instance, the fungus Coprinus plicatilis exhibited maximum decolorization of Reactive Blue 19 at a pH of 5.5. nih.gov
Temperature: Temperature influences microbial growth and metabolic rates. abap.co.in The optimal temperature for the bioremediation of reactive dyes by most bacteria is in the mesophilic range, typically between 30°C and 40°C. jabonline.injmbfs.orgabap.co.in For example, E. coli showed optimal biodegradation of a Reactive Blue dye at 39.9°C. researchgate.net
Nutrient Availability: The presence of suitable carbon and nitrogen sources can significantly enhance decolorization rates. Microbes utilize these sources for growth and to produce the necessary co-factors (like NADH) for enzymatic reactions. scione.com While some microbes can degrade dyes without additional nutrients, supplementation with sources like glucose, lactose, and yeast extract has been shown to improve efficiency. jabonline.innih.gov
The table below summarizes optimized conditions for the degradation of reactive dyes by various microorganisms, as determined by research studies.
Click on headers to sort.
| Microorganism | Reactive Dye | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|
| Escherichia coli | Reactive Blue 49 | 7.23 | 39.9 | researchgate.net |
| Bacillus sp. | Reactive Blue 49 | 7.9 | 28.3 | researchgate.net |
| Enterobacter CU2004 | Reactive Blue 222 | 8.0 | 30-37 | jabonline.in |
| Kucoria marina CU2005 | Reactive Blue 222 | 7.0 | 35 | abap.co.in |
| Coprinus plicatilis | Reactive Blue 19 | 5.5 | 26 | nih.gov |
Physicochemical Pre-treatment and Hybrid Systems (e.g., Coagulation/Flocculation, Membrane Filtration)
Coagulation/Flocculation: This is a widely used physicochemical method for removing color from textile wastewater. usm.myresearchgate.net It involves adding coagulants that neutralize the charge of the dye particles, causing them to aggregate (flocculate) and settle out. mdpi.com The effectiveness of this process depends heavily on the type of coagulant, dosage, and pH. ijesd.org
Inorganic Coagulants: Aluminum sulfate (alum) and polyaluminium chloride (PAC) are common inorganic coagulants. icontrolpollution.com PAC is often more effective than alum, achieving high color removal at lower dosages and over a wider pH range. usm.myicontrolpollution.comcore.ac.uk
Organic Coagulants: Polyelectrolytes such as poly-DADMAC and polyamines can also be used and are generally less sensitive to pH variations than inorganic coagulants. icontrolpollution.com
The table below compares the performance of different coagulants in removing reactive dyes from water.
Click on headers to sort.
| Coagulant | Optimal pH | Dosage (mg/L) | Color Removal (%) | Reference |
|---|---|---|---|---|
| Alum | 3.50 | 6000 | 90.40 | usm.my |
| Polyaluminium Chloride (PAC) | 3.98 - 4.60 | 800 | 100 | usm.my |
| Magnesium Chloride (MgCl₂) | 9.70 | 4000 | 99.58 | usm.my |
| Ferric Chloride | 7.3 | 234.82 | 83.45 | ijesd.org |
Membrane Filtration: Membrane-based processes like nanofiltration (NF) and reverse osmosis (RO) are highly effective at removing dissolved reactive dyes, salts, and other auxiliary chemicals from wastewater. ivypanda.commdpi.com These technologies can produce high-quality permeate that is suitable for reuse in dyeing processes, thus promoting water conservation. mdpi.compcimembranes.com
Hybrid Systems: Combining physicochemical and biological treatments can overcome the limitations of individual processes. researchgate.netresearchgate.net For example, coagulation-flocculation can be used as a pre-treatment to reduce the initial color and organic load before biological treatment. researchgate.net A membrane bioreactor (MBR) is a prime example of a hybrid system that integrates biological degradation with membrane filtration in a single unit, achieving excellent effluent quality. mdpi.comunical.it Such integrated approaches are often necessary to meet stringent environmental discharge regulations and to facilitate water reuse within the textile industry. researchgate.netresearchgate.net
Development of Novel Coagulants and Flocculants for this compound
Traditional coagulation-flocculation processes often struggle to effectively remove soluble reactive dyes like this compound. Consequently, significant research has been directed toward the development of novel coagulants and flocculants with enhanced performance. These include natural, inorganic, and composite materials, as well as advanced electrochemical methods.
Natural Coagulants and Flocculants: Plant-based coagulants and flocculants are gaining attention as sustainable, cost-effective, and biodegradable alternatives to chemical agents. nih.govijese.org These natural polymers, often derived from seeds, leaves, or roots, can effectively remove dyes and other contaminants. researchgate.net Materials such as Moringa oleifera seeds, chitosan, and tannins contain active compounds like cationic polyelectrolytes that neutralize the negative charges of dye molecules, leading to their aggregation and removal. nih.gov For instance, studies on various reactive dyes have demonstrated the potential of natural coagulants. The mucilage from Alcea rosea root has been shown to remove up to 68% of Reactive Blue 19, a dye with a structure similar to this compound. nih.gov Similarly, extracts from Strychnos potatorum have achieved up to 93% color removal for Reactive Yellow dye, outperforming conventional coagulants like alum. researchgate.net The mechanisms involved are typically charge neutralization and bridging, where the polymer chains adsorb onto dye particles, linking them together to form larger, settleable flocs. amecj.com
Novel Inorganic and Composite Flocculants: Research into inorganic coagulants has moved beyond traditional alum and ferric salts. Zirconium oxychloride, for example, has been identified as a novel and effective coagulant for anthraquinone-based reactive dyes. nih.gov Composite flocculants, which combine the advantages of both inorganic and organic polymers, have also shown enhanced performance. A composite of Fe(III) flocculants and polydimethyldiallylammonium chloride (PDMDAAC) proved more efficient in color removal from textile wastewater than the individual components. nih.gov Furthermore, modifying materials like bentonite clay to create nanocomposites can significantly boost their adsorption capacity for reactive dyes. mdpi.com
Electrocoagulation: Electrocoagulation (EC) is an advanced electrochemical technique where coagulants are generated in situ by the electrolytic oxidation of a sacrificial anode, typically made of iron or aluminum. iwaponline.com This process avoids the addition of chemical coagulants and produces less sludge. iwaponline.com The EC process has proven highly effective for treating textile wastewater containing reactive dyes. researchgate.net Studies using iron-aluminum electrodes to treat simulated wastewater with Reactive Blue 19 achieved a removal efficiency of 99.15% under optimal conditions. researchgate.net The process involves the generation of metal hydroxides that entrap and remove the dye molecules through precipitation and flotation.
Table 1: Performance of Novel Coagulants and Flocculants on Reactive Dyes
Integration of Membrane Technologies for Dye Separation and Water Reclamation
Membrane filtration technologies offer a physical barrier to separate contaminants from water, providing high-quality effluent that can be reclaimed and reused in industrial processes. sciencepublishinggroup.com The integration of processes like ultrafiltration, nanofiltration, and reverse osmosis is a highly effective strategy for treating effluents containing this compound.
Ultrafiltration (UF): Ultrafiltration operates at lower pressures and is effective at removing larger molecules and suspended solids. nih.gov While traditional UF membranes may have pores too large to retain smaller dye molecules, polymer-enhanced ultrafiltration (PEUF) can achieve high retention rates. nih.gov In this process, water-soluble polymers are added to bind with dye molecules, forming larger complexes that are easily rejected by the UF membrane. nih.gov Standard UF membranes made of materials like polyethersulfone (PES) with a molecular weight cut-off of 10 kDa or less can achieve reactive dye separation efficiencies of 80-97%. icm.edu.plresearchgate.net An integrated UF-diafiltration process has been shown to achieve 99.84% desalination and 97.47% recovery of reactive blue 2. acs.org
Nanofiltration (NF): Nanofiltration is particularly well-suited for treating textile wastewater because it can separate divalent salts and organic molecules like dyes while allowing monovalent salts to pass through. core.ac.ukresearchgate.net This selective separation is advantageous for reusing both the treated water and the salts in the dyeing process. researchgate.net NF membranes have demonstrated high removal efficiencies for reactive dyes, often exceeding 98%. tandfonline.com For reactive blue dyes specifically, NF has achieved removal rates of up to 97%. nih.gov Loose nanofiltration (LNF) is an emerging area that shows promise for improved selectivity and antifouling properties in textile wastewater treatment. msrjournal.com
Reverse Osmosis (RO): Reverse osmosis is a high-pressure membrane process that provides the highest level of separation, removing nearly all dissolved solids, including mineral salts and hydrolyzed reactive dyes. isca.meelixirpublishers.com RO can produce very high-quality permeate, making it ideal for water reclamation. mdpi.com Studies have shown that RO can remove all mineral salts and chemical auxiliaries from dye house wastewater. elixirpublishers.com For reactive blue dyes, RO has demonstrated removal efficiencies as high as 99.9%. nih.gov The primary challenge with RO is its higher energy requirement due to the high operating pressures needed to overcome the osmotic pressure of the concentrated feed solution. isca.meresearchgate.net
Table 2: Performance of Membrane Technologies for Reactive Dye Removal
Comparative Performance Analysis of Various Remediation Technologies for this compound
Selecting the most appropriate remediation technology for this compound requires a comparative analysis based on several key performance indicators. These include removal efficiency, operational complexity, cost-effectiveness, sludge production, and the potential for water and resource recovery. The primary technologies considered are advanced coagulation/flocculation, membrane technologies, and advanced oxidation processes (AOPs).
Membrane Technologies: Membrane processes like NF and RO offer exceptionally high removal efficiencies for reactive dyes, often approaching 100%. nih.gov A major advantage is their ability to produce high-quality effluent suitable for direct reuse, thus promoting a circular economy within the textile industry. sciencepublishinggroup.comresearchgate.net NF also allows for the potential recovery of salts. researchgate.net The main limitations are membrane fouling, which reduces productivity and increases maintenance costs, and the high energy consumption of RO. sciencepublishinggroup.com These technologies produce a concentrated retentate stream that requires further treatment or disposal.
Advanced Oxidation Processes (AOPs): AOPs are destructive technologies that utilize highly reactive species, such as hydroxyl radicals (•OH), to mineralize complex organic pollutants like this compound into simpler, less harmful compounds like CO2 and water. mdpi.commedcraveonline.com Common AOPs include Fenton's reagent, ozonation, and UV/H2O2 systems. researchgate.netmdpi.com AOPs can achieve complete decolorization and significant reduction in Chemical Oxygen Demand (COD). mdpi.com They are particularly effective for treating recalcitrant compounds that are resistant to other methods. mdpi.com However, AOPs can be expensive due to high energy consumption (for UV lamps) and chemical costs (e.g., hydrogen peroxide, ozone). mdpi.com There is also a risk of forming toxic by-products if the oxidation is incomplete.
Coagulation/Flocculation is a strong candidate for pre-treatment due to its cost-effectiveness in removing a bulk of the color and suspended solids. researchgate.net
Membrane Technologies are ideal for polishing and water reclamation, where high-quality effluent is required. mdpi.com
AOPs are best suited for treating highly concentrated or particularly recalcitrant dye streams where destruction of the pollutant is the primary objective. medcraveonline.com
Table 3: Comparative Analysis of Remediation Technologies for Reactive Dyes
Analytical and Characterization Methodologies in Reactive Blue 231 Research
Spectrophotometric and Chromatographic Techniques for Quantification and Monitoring of Reactive Blue 231
The quantification and real-time monitoring of this compound in various matrices are fundamental to understanding its fate in industrial processes and the environment. Spectrophotometric and chromatographic techniques are the primary tools for this purpose.
UV-Visible Spectrophotometry is a straightforward and widely used method for determining the concentration of RB 231 in aqueous solutions. The technique relies on the principle that the dye absorbs light at a specific wavelength. For RB 231, the maximum absorbance (λmax) is typically observed in the range of 620–630 nm, which is characteristic of its copper phthalocyanine (B1677752) chromophore. By measuring the absorbance of a solution at this wavelength and comparing it to a standard curve, the concentration of the dye can be accurately determined. This method is often employed to monitor the progress of decolorization in degradation studies. researchgate.net
High-Performance Liquid Chromatography (HPLC) offers a more advanced and precise method for the analysis of RB 231. najah.eduncsu.edu HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For reactive dyes like RB 231, ion-pair chromatography (IPC) is a frequently used HPLC technique. ncsu.eduncsu.edu This method involves adding an ion-pairing reagent to the mobile phase to enhance the retention and separation of the highly polar and ionic dye molecules on a non-polar stationary phase, such as a C18 column. ncsu.edu HPLC can not only quantify the parent dye with high accuracy but also separate it from its various forms, such as its hydrolyzed and vinyl sulfone forms, providing a more detailed picture of the dye's state in a given sample. ncsu.edu
Table 1: Comparison of Quantification Techniques for this compound
| Technique | Principle | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| UV-Visible Spectrophotometry | Measures light absorbance at a specific wavelength (λmax ~620-630 nm). | Rapid monitoring of dye concentration and decolorization efficiency. | Simple, fast, and cost-effective. | Can be affected by interfering substances that absorb at the same wavelength. Does not distinguish between different forms of the dye. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for stationary and mobile phases. | Accurate quantification and separation of the parent dye from its isomers and hydrolysis products. ncsu.edu | High sensitivity, specificity, and ability to analyze complex mixtures. | More complex, time-consuming, and requires more expensive equipment and solvents. |
Advanced Spectroscopic and Spectrometric Approaches for Identification of Degradation Products and Metabolites
Understanding the transformation of this compound during degradation processes is critical for assessing the environmental impact of treatment technologies. Advanced spectroscopic and spectrometric methods are indispensable for identifying the intermediate and final degradation products.
Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of RB 231 degradation, FT-IR analysis can reveal changes in the dye's chemical structure. oup.com For instance, the disappearance or alteration of peaks corresponding to the sulfonic acid groups (around 1030–1200 cm⁻¹) or the triazine ring (around 1550–1600 cm⁻¹) can indicate the breakdown of these specific parts of the molecule. scispace.com Comparing the FT-IR spectra of the original dye with its degradation products helps to elucidate the degradation pathway. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. acs.org This method is paramount for identifying the chemical structures of degradation products and metabolites. After separation by LC, the molecules are ionized and their mass-to-charge ratio is determined by the mass spectrometer. The "MS/MS" or tandem mass spectrometry capability allows for the fragmentation of selected ions, providing further structural information. This technique has been instrumental in identifying the specific cleavage products of reactive dyes, which is essential for a complete understanding of the degradation mechanism and the potential toxicity of the resulting compounds. mdpi.com
Morphological and Structural Characterization of Adsorbents and Catalysts
The efficiency of adsorbents and catalysts used for the removal or degradation of this compound is heavily dependent on their physical and chemical properties. A variety of characterization techniques are employed to analyze these materials.
X-ray Diffraction (XRD) is used to determine the crystalline structure and phase composition of materials. jetir.orgcore.ac.uk For catalysts and adsorbents, XRD patterns can confirm the successful synthesis of the desired crystalline phase and provide information about the crystallite size. acs.org
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a material. jetir.orgacs.org SEM analysis is used to visualize the particle shape, size distribution, and surface texture of adsorbents and catalysts. rsc.org This information is crucial for understanding how the material's physical structure relates to its performance in dye removal.
Brunauer-Emmett-Teller (BET) Surface Area Analysis is a critical technique for measuring the specific surface area of porous materials. anton-paar.commalvernpanalytical.com The principle involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. malvernpanalytical.com A higher surface area generally provides more active sites for adsorption or catalysis, leading to enhanced removal efficiency of dyes like RB 231. researchgate.netnih.gov Pore size distribution and pore volume can also be determined from the same data. mdpi.com
Zeta Potential measurement determines the surface charge of particles in a colloidal suspension. acs.org The zeta potential is an important parameter in adsorption studies as it influences the electrostatic interaction between the adsorbent/catalyst surface and the charged dye molecules in the solution. rsc.orgresearchgate.net For anionic dyes like this compound, a positively charged adsorbent surface is generally more effective. researchgate.net
Table 2: Characterization Techniques for Adsorbents and Catalysts
| Technique | Information Provided | Relevance to this compound Removal |
|---|---|---|
| X-ray Diffraction (XRD) | Crystalline structure, phase composition, crystallite size. jetir.orgcore.ac.uk | Confirms the synthesis of the desired material and its structural integrity. |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape. jetir.orgacs.org | Visualizes the physical structure that influences dye interaction and diffusion. |
| BET Surface Area Analysis | Specific surface area, pore volume, and pore size distribution. anton-paar.com | A larger surface area and suitable pore size often lead to higher adsorption capacity. researchgate.net |
| Zeta Potential | Surface charge of particles in suspension. acs.org | Determines the electrostatic attraction or repulsion between the material and the dye molecules. researchgate.net |
Bioanalytical Assays for Comprehensive Toxicity Assessment
While the removal of color from textile effluents is a primary goal, it is equally important to assess the toxicity of the original dye and its degradation products. Bioanalytical assays provide crucial information on the potential ecological and health risks.
Cell Viability Assays are used to determine the cytotoxicity of a substance by measuring the proportion of live and dead cells in a culture after exposure. Studies have shown that some reactive dyes can exhibit dose-dependent cytotoxic effects on mammalian cell lines, highlighting the importance of such assessments for human health and safety.
Mutagenicity Tests , such as the Ames test, are employed to evaluate the potential of a substance to cause genetic mutations. mdpi.com The Ames test uses specific strains of bacteria to detect mutations, providing an indication of the carcinogenic potential of the tested compound. Reducing the mutagenicity of dye-containing wastewater is a key objective of effective treatment processes. mdpi.com
Plant-based Assays (Phytotoxicity Tests) assess the toxicity of a substance to plants. oup.commdpi.com These tests are important for evaluating the environmental impact of treated wastewater that may be used for irrigation. Parameters such as seed germination, root elongation, and biomass production are monitored to determine the phytotoxicity of the dye and its degradation byproducts. researchgate.net
Chemometric and Modeling Approaches for Process Optimization and Prediction
To enhance the efficiency and cost-effectiveness of this compound removal processes, chemometric and modeling techniques are increasingly being utilized. These approaches help in understanding complex interactions between variables and in predicting system behavior.
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. researchgate.netaip.org In the context of RB 231 degradation, RSM can be used to model the effects of several independent variables (e.g., pH, catalyst dosage, initial dye concentration) on a response variable (e.g., decolorization efficiency). This allows for the optimization of the process to achieve maximum dye removal with minimal resource consumption. eeer.org
Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. mdpi.com ANNs are particularly adept at modeling complex, non-linear relationships between input and output variables. mdpi.comresearchgate.net They can be trained on experimental data to predict the performance of a dye removal process under various conditions. rsc.org ANNs have shown great potential in accurately modeling and predicting the efficiency of dye degradation processes, often outperforming traditional statistical models. eeer.org
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 159495 |
| Copper phthalocyanine | 1047-16-1 |
| 2,4,6-Trichloro-1,3,5-triazine | 108-77-0 |
| 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate | 2494-89-5 |
| Chlorosulfonic acid | 1014 |
| Sodium hydroxide | 14798 |
| Methylene blue | 6099 |
| Titanium dioxide | 26042 |
| Zinc oxide | 14806 |
| Iron(III) oxide-hydroxide | 91503 |
| Sodium alginate | 5102882 |
| Acetonitrile | 6342 |
| Methanol | 887 |
| Formic acid | 284 |
| Ammonium formate | 2721151 |
| Ammonium acetate | 517103 |
| Hydrogen peroxide | 784 |
Perspectives and Future Directions in Reactive Blue 231 Research
Advancement of Green Chemistry Principles in Reactive Blue 231 Synthesis and Application
The traditional synthesis of phthalocyanine (B1677752) reactive dyes like this compound involves multi-step processes that often utilize hazardous chemicals and generate significant waste. The application of the twelve principles of Green Chemistry offers a framework to redesign these processes for enhanced sustainability.
Key principles applicable to this compound include:
Prevention of Waste: It is preferable to prevent waste than to treat it after it has been created. nih.gov
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.gov
Use of Safer Chemicals: The synthesis should be designed to use and generate substances with little to no toxicity. semanticscholar.org
Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org
Use of Renewable Feedstocks: Utilizing renewable raw materials instead of depleting petrochemical sources is a key goal. nih.govsemanticscholar.org
Design for Degradability: Dyes should be designed to break down into innocuous products at the end of their life cycle. semanticscholar.org
Research into greener synthesis routes for reactive dyes is exploring several innovative approaches. For instance, the use of electron beam irradiation to induce the dyeing of cotton with custom-tailored reactive dyes has been shown to eliminate the need for salt, alkali, or heat, achieving nearly 100% dye utilization and producing a clean effluent. rsc.org Other potential alternatives to the conventional synthesis of this compound, which involves chlorosulfonation and subsequent condensation reactions, include solvent-free and microwave-assisted methods. While these greener alternatives are promising, challenges such as lower yields, high equipment costs, and limited scalability currently hinder their widespread industrial adoption. semanticscholar.org The development of biogenic colorants from microbial sources also presents a long-term sustainable alternative to synthetic dyes. metu.edu.tr
Holistic Life Cycle Assessment of this compound from Production to Disposal
A Life Cycle Assessment (LCA) is a crucial tool for evaluating the environmental footprint of a product or process from "cradle-to-grave" or "gate-to-gate". metu.edu.tr A holistic LCA of this compound would encompass the extraction of raw materials, the energy and chemical inputs for its synthesis, its application in the dyeing process, and its end-of-life stage, including the treatment of the dye in wastewater.
While a specific LCA for this compound is not widely published, LCAs of reactive dyeing processes reveal critical areas of environmental impact. aidic.itncsu.edu
Key Stages and Environmental Hotspots in the Life Cycle of Reactive Dyes:
| Life Cycle Stage | Key Inputs | Major Environmental Impacts |
| Production (Cradle-to-Gate) | Petrochemical feedstocks, Energy, Chemical reagents (e.g., chlorosulfonic acid) | Resource depletion, Greenhouse gas emissions, Generation of hazardous chemical waste. ncsu.eduresearchgate.net |
| Application (Gate-to-Gate) | Water, Energy (for heating), Salts, Alkali, this compound | High water consumption, Energy consumption (heating), High salinity and pollutant load in wastewater. metu.edu.traidic.itresearchgate.net |
| End-of-Life (Disposal/Treatment) | Energy for wastewater treatment, Treatment chemicals | Ecotoxicity of effluent, Sludge disposal, Energy consumption of treatment processes. metu.edu.tr |
This table is generated based on data from multiple sources.
Addressing Challenges in Scaling Up Laboratory-Based Remediation Technologies for Industrial Application
Numerous laboratory-scale technologies have proven effective in removing reactive dyes from water, but their transition to industrial-scale applications is fraught with challenges. The large volume of wastewater generated by the textile industry, with dye concentrations ranging from 10 to over 200 mg/L, requires robust and economically viable solutions. nih.gov
Challenges in Scaling Up Remediation Technologies:
| Technology | Laboratory-Scale Success | Major Scaling-Up Challenges |
| Advanced Oxidation Processes (AOPs) | High degradation efficiency for complex dyes. | High cost of reagents (e.g., H₂O₂), energy consumption, and the need for complex infrastructure. researchgate.net |
| Nanoremediation (e.g., Nanoparticles) | High efficiency due to large surface area. | Cost of nanomaterials, potential for nanoparticle agglomeration, and unknown long-term ecological toxicity. refashion.fr |
| Bioremediation (Microbial Degradation) | Eco-friendly and cost-effective degradation. | Slow degradation rates, sensitivity to fluctuations in pH, temperature, and dye concentration, and challenges in maintaining microbial consortia. researchgate.netrefashion.fr |
| Membrane Filtration | Effective separation of dyes from water. | Membrane fouling, high operational pressure (energy consumption), and disposal of concentrated retentate. wtin.com |
This table is generated based on data from multiple sources.
For any remediation technology to be successfully implemented at an industrial scale for effluents containing this compound, it must not only be effective but also cost-efficient and scalable. mdpi.com Integrating different technologies into hybrid systems, such as combining coagulation-flocculation with membrane filtration or AOPs, is a promising strategy to overcome the limitations of single-process systems. refashion.fr
Exploration of Novel Multifunctional Materials and Integrated Treatment Systems
The future of dye wastewater treatment lies in the development of advanced materials and integrated systems that can perform multiple functions simultaneously, such as adsorption, catalysis, and separation. These multifunctional materials offer the potential for more efficient, compact, and cost-effective treatment solutions.
Recent research has focused on materials such as:
Photocatalytic Nanomaterials: Materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) can degrade organic pollutants like dyes when exposed to light. researchgate.net Incorporating these nanoparticles into membranes can create self-cleaning filtration systems. researchgate.net
Magnetic Nanocomposites: Magnetic foams and nanoparticles can be used to rapidly adsorb dyes from water and then be easily removed from the solution using a magnetic field for regeneration and reuse. rsc.orgmdpi.com
Hybrid Bioaerogels: These materials, made from biopolymers like cellulose (B213188) and chitin, can be engineered to have high adsorption capacities for dyes and other pollutants. bohrium.com
Conductive Membranes: By incorporating conductive materials, membranes can be cleaned electrochemically, reducing fouling and extending their operational life. waterandwastewater.com
These novel materials pave the way for integrated treatment systems. For example, a single reactor could combine photocatalytic degradation with membrane separation, or a magnetic adsorbent could be used as a pre-treatment step before a biological process. researchgate.netrsc.org Such integrated systems are designed to be more efficient and adaptable for treating complex industrial effluents containing a variety of dyes, including this compound.
Policy Implications and Regulatory Science for Sustainable Textile Dye Management
Effective management of textile dyes like this compound is not only a technological challenge but also a matter of policy and regulation. Governments and international bodies are increasingly implementing stricter regulations on industrial effluents to protect water resources and human health. epa.gov
In the United States, the Environmental Protection Agency (EPA) sets effluent limitation guidelines for the textile industry under the Clean Water Act. textilepact.net Similarly, the European Union regulates chemicals and industrial emissions through frameworks like REACH and the Industrial Emissions Directive. un.org In Asia, major textile-producing countries like China and Bangladesh are also strengthening their environmental laws and investing in advanced wastewater treatment infrastructure. epa.govun.org
Future policy directions are likely to focus on:
Promoting a Circular Economy: Encouraging the recycling and reuse of water, chemicals (like salts), and even the dyes themselves within the textile industry. wtin.com
Banning Hazardous Chemicals: Expanding the list of banned or restricted substances used in textile production. Current time information in लखनऊ डिवीजन, IN.
Enforcing Best Available Techniques (BAT): Mandating the adoption of the most effective and environmentally sound technologies for pollution prevention and control. metu.edu.traidic.it
Life Cycle Responsibility: Holding manufacturers accountable for the environmental impact of their products throughout their entire life cycle.
Regulatory science will play a crucial role in developing the standards and analytical methods needed to monitor and enforce these policies. This includes improving methods for detecting and quantifying dyes and their degradation byproducts in wastewater to ensure compliance with discharge limits. nih.gov
Q & A
Basic Research Questions
Q. What established protocols ensure reproducible synthesis of Reactive Blue 231, and how can variations in laboratory conditions be controlled?
- Methodological Answer : To ensure reproducibility, document synthesis steps comprehensively, including reagent purity, temperature gradients, and reaction times. Use controlled experiments to isolate variables (e.g., pH, solvent composition) and validate outcomes via techniques like HPLC or mass spectrometry. Include calibration data for equipment and reference established protocols from peer-reviewed studies. Replicate procedures across multiple trials to identify sensitivity to environmental factors (e.g., humidity). Report deviations in the "Experimental" section and provide raw data in supplementary materials .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s molecular structure, and how should researchers mitigate common data misinterpretations?
- Methodological Answer : UV-Vis spectroscopy is standard for quantifying dye concentration, while NMR and FT-IR are critical for structural elucidation. For UV-Vis, prepare calibration curves using serial dilutions and account for solvent effects. In NMR, use deuterated solvents and internal standards (e.g., TMS) to resolve peak splitting. For FT-IR, baseline-correct spectra and compare against reference libraries. Validate findings with complementary techniques (e.g., X-ray crystallography) and report detection limits, signal-to-noise ratios, and instrument parameters to avoid misinterpretation .
Q. What standardized methods are recommended for assessing this compound’s stability in aqueous solutions during kinetic studies?
- Methodological Answer : Conduct time-resolved UV-Vis spectroscopy under controlled pH, temperature, and ionic strength. Use quartz cuvettes to minimize absorbance interference. For photodegradation studies, standardize light sources (e.g., wavelength, intensity) and employ actinometry. Report degradation rates with error margins derived from triplicate experiments. Include raw kinetic data and statistical analyses (e.g., linear regression of pseudo-first-order plots) in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation efficiencies of this compound across studies with differing experimental designs?
- Methodological Answer : Perform a scoping review to identify variables influencing discrepancies (e.g., catalyst loading, light source intensity). Design controlled experiments to isolate confounding factors (e.g., dissolved oxygen levels). Use meta-analysis to aggregate data, applying weighting for study quality (e.g., sample size, calibration rigor). Validate findings through interlaboratory comparisons and report confidence intervals for degradation rates .
Q. What computational models are validated for predicting this compound’s reactive pathways, and how can experimental data improve their accuracy?
- Methodological Answer : Density Functional Theory (DFT) models are widely used to simulate electron transfer mechanisms. Validate models using experimental rate constants and intermediate identification (e.g., via LC-MS). Incorporate machine learning to refine parameters (e.g., activation energy) by training algorithms on high-quality datasets. Share code and input files in repositories like GitHub to ensure reproducibility .
Q. How should researchers design experiments to analyze this compound’s interactions with co-pollutants in complex environmental matrices?
- Methodological Answer : Use factorial design to test interactions (e.g., presence/absence of heavy metals, organic matter). Employ advanced chromatography (e.g., HPLC-MS/MS) to quantify reaction byproducts. Include control experiments to distinguish synergistic/antagonistic effects. Statistically analyze data using ANOVA or multivariate regression, reporting effect sizes and p-values. Document matrix composition (e.g., ionic strength, particulate matter) to contextualize findings .
Q. What strategies enhance the long-term stability of this compound in storage, and how can degradation products be systematically identified?
- Methodological Answer : Store samples in inert atmospheres (e.g., nitrogen) and amber vials to minimize photolytic decay. Periodically analyze aliquots via LC-MS to track degradation. Use high-resolution mass spectrometry for product identification and isotopic labeling to trace reaction pathways. Report storage conditions (temperature, humidity) and validate stability over time using accelerated aging tests .
Data Management and Reproducibility
Q. How can researchers adhere to FAIR principles when publishing datasets on this compound?
- Methodological Answer : Assign persistent identifiers (DOIs) to datasets via repositories like Zenodo. Provide metadata detailing experimental conditions (e.g., pH, instrumentation) and analytical methods. Use standardized formats (e.g., .csv for kinetic data) and include README files explaining data hierarchies. Reference datasets in the "Data Availability" section and link to supplementary materials .
Q. What statistical frameworks are appropriate for addressing variability in this compound’s adsorption isotherm data?
- Methodological Answer : Apply nonlinear regression to fit Langmuir/Freundlich models, reporting adjusted R² and AIC/BIC values for model selection. Use bootstrapping to estimate confidence intervals for parameters like qmax. Perform outlier tests (e.g., Grubbs’ test) and document exclusions. Share raw isotherm data and code for statistical analyses to enable validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
